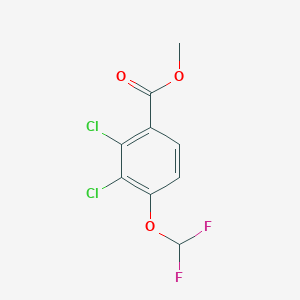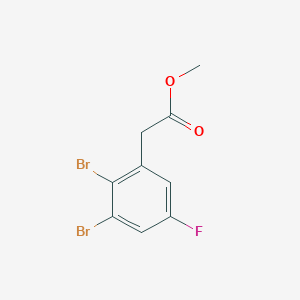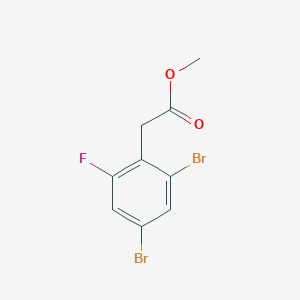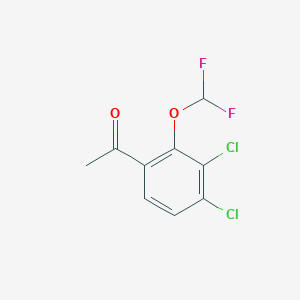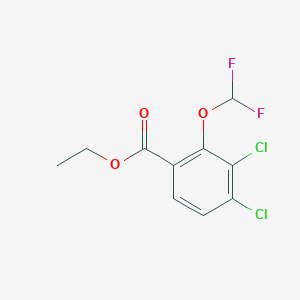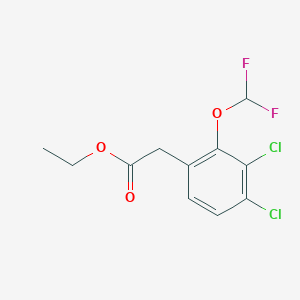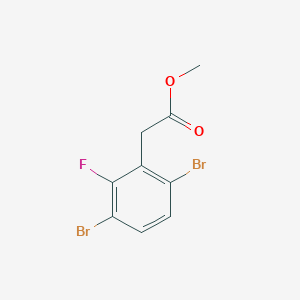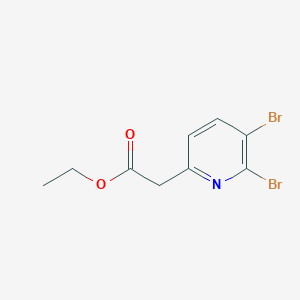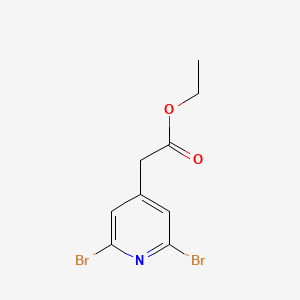
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene
Descripción general
Descripción
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene, also known as 1,5-DCFTB, is an organofluorine compound that has been extensively studied for its unique properties and potential applications in a variety of scientific fields. It is a colorless, volatile liquid that has a low vapor pressure and a high boiling point. It has a unique structure with two chlorine atoms, one fluorine atom, and one trifluoromethylthio group attached to a benzene ring. Its molecular formula is C7H3Cl2F2S.
Aplicaciones Científicas De Investigación
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has been studied for its potential applications in a variety of scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a solvent for chemical reactions. It has also been used as a starting material for the synthesis of pharmaceuticals and other organic compounds. Additionally, it has been studied for its potential use in the development of new materials, such as polymers and nanomaterials.
Mecanismo De Acción
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene is an organofluorine compound that has a unique structure with two chlorine atoms, one fluorine atom, and one trifluoromethylthio group attached to a benzene ring. This structure allows it to act as a Lewis acid, which means it can donate electrons to other molecules. It can also act as a nucleophile, which means it can react with electrophiles to form covalent bonds.
Biochemical and Physiological Effects
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has been studied for its potential biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, as well as potential anti-inflammatory and anti-cancer effects. Additionally, it has been studied for its potential to reduce the toxicity of other compounds, such as pesticides and herbicides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has several advantages and limitations for lab experiments. It is relatively easy to synthesize and can be used in a variety of reactions. Additionally, it is a non-toxic and non-volatile compound that can be stored and handled safely. However, it is also a highly reactive compound and can easily react with other compounds, which can lead to contamination and the formation of unwanted byproducts.
Direcciones Futuras
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene has potential future applications in a variety of scientific fields. It could be used as a catalyst in organic synthesis, as a reagent in the synthesis of heterocyclic compounds, and as a solvent for chemical reactions. Additionally, it could be used as a starting material for the synthesis of pharmaceuticals and other organic compounds. It could also be used in the development of new materials, such as polymers and nanomaterials. Additionally, it could be studied for its potential to reduce the toxicity of other compounds, such as pesticides and herbicides. Furthermore, it could be studied for its potential biochemical and physiological effects, such as antimicrobial and antifungal properties, and anti-inflammatory and anti-cancer effects.
Propiedades
IUPAC Name |
1,5-dichloro-2-fluoro-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(10)5(2-3)14-7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGFAEUZHLGLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dichloro-2-fluoro-3-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



